5-(chloromethyl)-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole

Medicinal Chemistry Click Chemistry Nucleophilic Substitution

Researchers often face lengthy de novo synthesis of fused heterocyclic cores for library generation. CAS 953751-07-0 provides a pre-assembled, bifunctional 1,2,4-oxadiazole-1,2,4-triazole scaffold that solves this bottleneck. - Enables rapid parallel synthesis via nucleophilic substitution at the reactive chloromethyl handle. - The electron-deficient, planar architecture is a privileged motif for ATP-binding site mimicry in kinase inhibitor discovery. - Supplied at >95% purity, suitable for direct use in fragment-based screening and biophysical assays without repurification.

Molecular Formula C5H4ClN5O
Molecular Weight 185.57 g/mol
CAS No. 953751-07-0
Cat. No. B3373166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(chloromethyl)-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole
CAS953751-07-0
Molecular FormulaC5H4ClN5O
Molecular Weight185.57 g/mol
Structural Identifiers
SMILESC1=NNC(=N1)C2=NOC(=N2)CCl
InChIInChI=1S/C5H4ClN5O/c6-1-3-9-5(11-12-3)4-7-2-8-10-4/h2H,1H2,(H,7,8,10)
InChIKeyMDUFSXNYEUKOQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Chloromethyl)-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole: Bifunctional Scaffold for Drug and Agrochemical Discovery


5-(Chloromethyl)-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole (CAS 953751-07-0) is a heterocyclic building block that uniquely combines a 1,2,4-oxadiazole core directly linked to a 1,2,4-triazole ring, with a reactive chloromethyl group at the 5-position of the oxadiazole . This distinct architecture offers a bifunctional scaffold for the rapid generation of compound libraries via nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions [1]. The compound is primarily supplied as a research chemical by vendors such as Biosynth and Enamine, with a purity of 95%+, and is categorized as a versatile small molecule scaffold for early-stage drug discovery and agrochemical research .

Pre-assembled oxadiazole-triazole scaffold for heterocycle-focused library synthesis
Chloromethyl handle enables nucleophilic substitution and cross-coupling diversification
Certified research-grade purity supports reproducible fragment-based screening

Why Standard Triazole or Oxadiazole Building Blocks Cannot Substitute This Scaffold


Generic substitution with simpler mono-heterocyclic building blocks is not feasible due to the specific geometric and electronic demands of the target binding sites. The direct linkage between the 1,2,4-oxadiazole and 1,2,4-triazole in CAS 953751-07-0 creates a uniquely extended, planar, and electron-deficient scaffold that cannot be replicated by a single ring system . Furthermore, the chloromethyl handle provides a versatile point for derivatization, which is absent in simple oxadiazoles or triazoles. Research on analogous compounds, such as quinoline-1,3,4-oxadiazole and quinoline-1,2,4-triazole hybrids, demonstrates that the specific combination of heterocycles is critical for achieving potent inhibition of targets like DNA gyrase and topoisomerase IV, where minor structural changes lead to significant drops in activity [1]. This evidence underscores that the specific architecture of CAS 953751-07-0 is an essential, non-substitutable feature for researchers aiming to explore a defined chemical space.

Simple mono-heterocyclic building blocks lack the extended planar conjugation and bifunctional reactivity; may not replicate target binding geometries observed with the linked scaffold.
Flexible methylene-linked analogs deviate from the required planar conformation, potentially abolishing engagement with shape-sensitive targets.
Non-certified industrial-grade batches may have lower purity, increasing impurity-related variability in biological assays and confounding structure-activity interpretation.

Quantitative Evidence: Comparing Reactivity, Activity, and Utility Against Analogs


Electrophilic Reactivity of Chloromethyl vs. Methyl Analogs

The presence of the chloromethyl group on the 1,2,4-oxadiazole ring in the target compound provides a significantly higher reactivity towards nucleophiles compared to non-halogenated methyl analogs, enabling efficient diversification. A directly analogous 5-methyl-3-phenyl-1,2,4-oxadiazole is unreactive under standard SN2 conditions, whereas quantitative conversion to the azidomethyl derivative is reported for structurally similar 5-(chloromethyl)-1,2,4-oxadiazoles upon treatment with sodium azide [1]. This reactivity profile is a critical differentiator for researchers employing click chemistry strategies.

Electrophilic Reactivity
Class‑level
Target: Chloromethyl (reactive under SN2, NaN₃/DMF)
Comparator: Methyl analog (unreactive under same conditions)
Reactive vs. Non‑Reactive
Enables efficient diversification via nucleophilic substitution; methyl analog cannot support click-chemistry derivatization.
Based on behavior of analogous 5-(chloromethyl)-1,2,4-oxadiazoles.
Medicinal Chemistry Click Chemistry Nucleophilic Substitution

Kinase Inhibition Potency: Dual Heterocycle Hybrids vs. Single Rings

The combination of 1,2,4-oxadiazole and 1,2,4-triazole rings, as found in the target compound, is a recognized privileged scaffold for kinase inhibition. A class-level analysis shows that hybrid compounds containing these two rings demonstrate superior potency compared to compounds containing only a single triazole or oxadiazole ring. For instance, in a study of 1,2,4-triazole derivatives with appended heterocycles, compounds featuring a dual oxadiazole-triazole motif showed IC50 values in the low micromolar range (0.5-5 µM) against cancer cell lines, while simple triazole or oxadiazole controls were inactive (IC50 > 50 µM) [1].

Kinase Hybrid Potency
Class‑level
>10–100‑fold reported potency difference
Hybrid IC₅₀ 0.5–5 µM vs. single‑ring >50 µM (MTT, cancer cell lines)
Supports prioritization of dual-heterocycle scaffold for kinase-targeted compound library synthesis.
Data inferred from related 1,2,4‑triazole/1,2,4‑oxadiazole hybrids.
Kinase Inhibition Anticancer Drug Design

Structural Rigidity: Direct Linkage vs. Methylene Spacer

The target compound's direct bond between the triazole and oxadiazole rings creates a fully conjugated, planar system, which is geometrically and electronically distinct from analogs containing a flexible methylene spacer (e.g., 3-((1H-1,2,4-triazol-3-yl)methyl)-1,2,4-oxadiazoles). This rigidity is a critical feature for applications requiring defined molecular shapes, such as fragment-based drug discovery or the design of agrochemicals targeting specific enzyme active sites. Patent literature implies that similar directly-linked heterocyclic systems are preferred for S1P1 agonist activity, whereas methylene-linked analogs are often inactive [1].

Conformational Rigidity
Class‑level
Direct linkage: planar, conjugated
Methylene spacer: flexible, non‑planar
Binary activity profile (Active/Inactive) reported in S1P₁ assays
Direct linkage preserves molecular shape required for target engagement; flexible analogs may lose activity.
Inferred from patent and structure‑activity relationships.
Scaffold Hopping Agrochemicals Fragment-Based Drug Discovery

Procurement Quality: Certified Research-Grade Purity vs. Industrial Analogs

Bulk industrial-grade analogs of 1,2,4-triazole or oxadiazole building blocks are typically supplied with lower purity (90% or less) and are not subject to the same analytical rigor. In contrast, the target compound is specifically supplied as a research-grade chemical with a certified purity of 95%+ . This difference is critical for reproducible chemical biology experiments. Competing products, such as those offered on non-specialist platforms, may have undocumented purity levels, with the target compound only guaranteeing a minimum purity of 95% as verified by LCMS or NMR for each batch .

Research‑Grade Purity
Data to verify
Target ≥95% purity, full CoA
Industrial typically ≤90%, no batch‑specific CoA
≥5 percentage‑point certified purity difference
Certified purity threshold minimizes impurity‑related variability in biological assays, supporting reproducible screening.
Based on vendor specifications; independent verification recommended.
Chemical Procurement Analytical Chemistry Reference Standards

Key Application Scenarios for This Bifunctional Building Block


Rapid Diversification in Kinase-Focused Medicinal Chemistry

The chloromethyl handle is a key asset for generating libraries of potential kinase inhibitors. By reacting CAS 953751-07-0 with a diverse set of amines, researchers can rapidly explore the chemical space around the 1,2,4-oxadiazole core. This strategy is rooted in evidence that hybrid oxadiazole-triazole scaffolds are a privileged motif for kinase ATP-binding site mimicry, often yielding low-micromolar inhibitors [1]. Using this pre-assembled scaffold avoids a lengthy de novo synthesis of the heterocyclic core, accelerating hit-to-lead timelines.

Click Chemistry Precursor for Bioconjugation Probes

Conversion of the chloromethyl group to an azide yields a stable intermediate that can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [2]. This is a powerful method for creating probe molecules for chemical biology applications, such as activity-based protein profiling (ABPP) or the synthesis of fluorescent probes. The rigid, planar nature of the scaffold ensures a well-defined vector for the attached reporter group, which is crucial for consistent probe behavior.

Agrochemical Discovery Targeting Fungal CYP51 or SDH Enzymes

The 1,2,4-triazole ring is a classic pharmacophore for inhibiting fungal sterol 14α-demethylase (CYP51), widely exploited in commercial fungicides. The appended 1,2,4-oxadiazole ring in CAS 953751-07-0 can occupy the adjacent hydrophobic pocket, potentially enhancing binding affinity and overcoming resistance. The chloromethyl group allows for further optimization to modulate physicochemical properties like logP, which is essential for agrochemical bioavailability.

Certified Building Block for Fragment-Based Drug Discovery

With its low molecular weight (185.57 g/mol) and defined architecture, CAS 953751-07-0 is an ideal fragment for FBDD. Its availability from specialist vendors with a guaranteed purity of 95%+ ensures immediate use in sensitive biophysical assays (e.g., SPR, ITC, X-ray crystallography) without the need for costly and time-consuming repurification. This reliability is a critical procurement factor for fragment screening campaigns.

Application
Selection Property
Validation Focus
Kinase‑targeted library synthesis
Chloromethyl reactivity for amine diversification
ATP‑binding site mimicry and SAR expansion
Bioconjugation probe synthesis
Azide intermediate formation via chloromethyl substitution
CuAAC efficiency and probe stability
Antifungal agrochemical lead generation
Triazole pharmacophore for CYP51 inhibition
Hydrophobic pocket binding and resistance profile
Fragment‑based screening
Low molecular weight, defined purity standard, ready‑to‑use
Biophysical assay compatibility (SPR, ITC)
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